Amphenone B is classified under the category of bis(aminophenyl) ketones. It is synthesized through various chemical processes that involve the nitration and reduction of specific precursors. The compound has been investigated for its structural requirements for drug activity, especially in the context of adrenal cancer treatment and hormone regulation .
The synthesis of Amphenone B can be accomplished through several methods. A notable approach involves:
The process has been refined to eliminate the complexities associated with electrolytic methods previously used for synthesis, thus improving yield and efficiency.
The molecular structure of Amphenone B can be represented as follows:
The compound features two aminophenyl groups attached to a butanone backbone, which contributes to its biological activity. The correct structural configuration has been confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography .
Amphenone B participates in several chemical reactions that are significant for its biological activity:
The mechanism by which Amphenone B exerts its effects primarily involves inhibition of steroidogenesis in adrenal glands. By interfering with the synthesis of corticoids, it alters hormonal balance and affects physiological processes such as metamorphosis in amphibians and potentially in humans suffering from adrenal-related disorders.
Studies have demonstrated that administration of Amphenone B can retard thyroxine-induced metamorphosis in tadpoles, indicating its role as a corticoid synthesis inhibitor . This suggests that the compound may interact with enzymes involved in steroid hormone production.
Relevant data indicate that Amphenone B exhibits consistent biological activity across various preparations, suggesting robust physical properties that support its use in research .
Amphenone B has several scientific applications, particularly in:
Amphenone B is systematically named 3,3-Bis(4-aminophenyl)butan-2-one, reflecting its core structure: a butanone backbone with amino-substituted phenyl groups at the 3-position. The compound is interchangeably termed amphenone in historical literature. Key synonyms include:
Initially misassigned as 1,2-bis(p-aminophenyl)-2-methylpropan-1-one in early studies, its correct structure was confirmed in 1957 through synthetic reevaluation [1] [2].
Amphenone B has the molecular formula C₁₆H₁₈N₂O and a molar mass of 254.33 g/mol. Its elemental composition is 75.56% carbon, 7.13% hydrogen, 11.01% nitrogen, and 6.29% oxygen [2] [5].
The compound crystallizes as a solid with a melting point of 137.5–138°C. Its dihydrochloride salt (C₁₆H₂₀Cl₂N₂O) forms water-soluble crystals decomposing at 272–275°C [2]. Spectroscopic and chromatographic data (e.g., PubChem CID, ChemSpider ID) are cataloged in public chemical databases [1] [5].
Amphenone B is a diphenylmethane derivative structurally derived from the insecticide p,p'-DDD (2,2-di(p-chlorophenyl)-1,1-dichloroethane). Unlike p,p'-DDD, which has cytotoxic adrenal effects, Amphenone B lacks direct cytotoxicity and instead induces adrenal hypertrophy due to its enzyme-inhibiting properties [1].
Compared to clinical analogues:
Table 1: Structural and Functional Comparison of Amphenone B and Key Analogues
Compound | Core Structure | Key Modifications | Primary Enzymatic Target |
---|---|---|---|
Amphenone B | 3,3-Di(aminophenyl)butanone | None (prototype) | Broad steroidogenesis enzymes |
Metyrapone | 3-Pyridyl-propanone | Aminophenyl → pyridyl | 11β-hydroxylase |
Aminoglutethimide | Ethyl-phenyl-glutarimide | Ketone → cyclic imide | Cholesterol side-chain cleavage |
Amphenone B was first synthesized in 1950 via Friedel-Crafts acylation, reacting dimethylacetyl chloride with aniline derivatives. Early publications erroneously assigned it a pinacolone structure (1,2-bis(p-aminophenyl)-2-methylpropan-1-one) [2].
In 1957, Bencze and Allen demonstrated that the original synthesis underwent an unexpected Stevens rearrangement, converting the presumed pinacolone to the stable 3,3-diphenylbutanone form. This revision was critical for interpreting structure-activity relationships [1] [2].
Table 2: Key Milestones in Amphenone B Synthesis
Year | Event | Significance |
---|---|---|
1950 | Initial synthesis by Allen and Corwin | Reported as "1,2-bis(p-aminophenyl)-2-methylpropan-1-one" |
1957 | Structural revision by Bencze and Allen | Corrected to 3,3-bis(4-aminophenyl)butan-2-one |
1951 | US Patent 2539388 granted | Protected original (inaccurate) synthesis method |
Biological Activity and Mechanism of Action
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7